molecular formula C8H14Cl2N2 B8145375 (S)-1-(6-Methylpyridin-3-yl)ethan-1-amine dihydrochloride

(S)-1-(6-Methylpyridin-3-yl)ethan-1-amine dihydrochloride

Cat. No.: B8145375
M. Wt: 209.11 g/mol
InChI Key: UHDODUDAYXJVDW-KLXURFKVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(6-Methylpyridin-3-yl)ethan-1-amine dihydrochloride is a chiral amine derivative featuring a pyridine ring substituted with a methyl group at the 6-position and an ethanamine side chain in the (S)-configuration. Its molecular formula is C₈H₁₄Cl₂N₂, with a molecular weight of 208.92 g/mol (calculated from the free base: C₈H₁₂N₂ [136.20 g/mol] + 2HCl [72.92 g/mol]). The dihydrochloride salt enhances aqueous solubility, making it advantageous for pharmaceutical applications. This compound is structurally related to ligands targeting neurological or oncological pathways, where substituent positioning and stereochemistry critically influence bioactivity .

Properties

IUPAC Name

(1S)-1-(6-methylpyridin-3-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-6-3-4-8(5-10-6)7(2)9;;/h3-5,7H,9H2,1-2H3;2*1H/t7-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDODUDAYXJVDW-KLXURFKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(C)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C=C1)[C@H](C)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(6-Methylpyridin-3-yl)ethanone

The ketone intermediate is synthesized via hydration of 5-ethynyl-2-methylpyridine in sulfuric acid and toluene (4:1 v/v) at 50–80°C for 2–16 hours, achieving >90% yield.

Reductive Amination to (S)-1-(6-Methylpyridin-3-yl)ethan-1-amine

The ketone undergoes asymmetric reductive amination using (S)-selective transaminases or chemical reductants:

  • Enzymatic route : ω-Transaminase (e.g., from Arthrobacter sp.) in 2-propanol/ammonia buffer (pH 7.5) at 30°C for 24 hours, yielding 65–78% with >99% enantiomeric excess (ee).

  • Chemical route : Sodium cyanoborohydride and (S)-α-methylbenzylamine in methanol at 25°C for 48 hours, followed by hydrogenolysis (H₂/Pd-C) to remove the chiral auxiliary, yielding 55–62%.

Salt Formation

The free amine is treated with hydrochloric acid (2 equiv.) in ethanol, yielding the dihydrochloride salt (95–98% purity).

Chiral Resolution via Diastereomeric Salt Formation

Racemic 1-(6-methylpyridin-3-yl)ethan-1-amine is resolved using chiral acids:

Diastereomer Preparation

Racemic amine reacts with (S)-(+)-α-methoxyphenylacetic acid in ethanol at 60°C, forming diastereomeric salts.

Crystallization and Isolation

The (S)-amine-(S)-acid salt preferentially crystallizes, achieving 85–90% diastereomeric excess. The salt is basified with NaOH, and the free (S)-amine is extracted into dichloromethane (70–75% yield).

Grignard Reagent-Based Alkylation

A multi-step synthesis starting from 6-methylnicotinic acid esters:

Ketone Formation

6-Methylnicotinic acid methyl ester reacts with tert-butylmagnesium chloride in THF at 65°C, forming 1-(6-methylpyridin-3-yl)ethanone (78–88% yield).

Asymmetric Reduction

The ketone is reduced using (S)-CBS (Corey-Bakshi-Shibata) catalyst with borane-THF, achieving 90–95% ee and 82% yield.

Comparative Analysis of Methods

Method Key Reagents/Conditions Yield ee (%) Scalability
Palladium/Reductive AminationPd(OAc)₂, ω-transaminase65–78%>99Industrial
Chiral Resolution(S)-α-Methoxyphenylacetic acid70–75%85–90Lab-scale
Curtius RearrangementDPPA, HCl60–65%N/AModerate
Grignard Alkylationtert-BuMgCl, (S)-CBS catalyst82%90–95Pilot-scale

Industrial-Scale Considerations

The palladium-catalyzed and enzymatic routes dominate industrial production due to high enantioselectivity and scalability. Key challenges include:

  • Catalyst cost : Pd-based catalysts require optimization for cost-efficiency.

  • Enzyme stability : Immobilized ω-transaminases enhance reusability in continuous flow systems.

  • Purification : Crystallization of the dihydrochloride salt achieves >98% purity, critical for pharmaceutical applications.

Emerging Techniques

Recent advances include:

  • Flow chemistry : Continuous asymmetric reductive amination reduces reaction time by 50%.

  • Biocatalytic cascades : Coupling ω-transaminase with alcohol dehydrogenases for simultaneous ketone recycling, improving atom economy.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(6-Methylpyridin-3-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine or pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted amines and pyridine derivatives.

Scientific Research Applications

(S)-1-(6-Methylpyridin-3-yl)ethan-1-amine dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a ligand in the study of receptor-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(6-Methylpyridin-3-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, depending on the target and context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Chirality Salt Form Key Properties
(S)-1-(6-Methylpyridin-3-yl)ethan-1-amine dihydrochloride Not Available C₈H₁₄Cl₂N₂ 208.92 6-methyl, ethanamine S Dihydrochloride Enhanced lipophilicity, improved solubility
(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride 40154-84-5 C₇H₁₂Cl₂N₂ 193.09 None, ethanamine S Dihydrochloride Lower lipophilicity, reduced steric effects
(R)-1-(Pyridin-3-yl)ethanamine 40154-75-4 C₇H₁₀N₂ 122.17 None, ethanamine R Free base Stereochemistry-dependent activity
(6-Methylpyridin-3-yl)methanamine 56622-54-9 C₇H₁₀N₂ 122.17 6-methyl, methanamine None Free base Shorter chain, reduced target affinity
(S)-1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride 1956437-46-9 C₇H₁₀ClFN₂ 176.62 6-fluoro, ethanamine S Hydrochloride Electronegative substituent, lower logP
N-Methyl-1-(pyridin-3-yl)methanamine 20173-04-0 C₇H₁₁N₂ 123.18 None, N-methyl methanamine None Free base Reduced steric bulk, altered pharmacokinetics

Structural and Functional Insights

a) Substituent Effects
  • 6-Fluoro Substituent (CAS 1956437-46-9) : The electronegative fluorine atom may improve metabolic stability but reduces lipophilicity, favoring solubility over membrane permeability .
b) Chain Length and Chirality
  • Ethanamine vs. Methanamine : The ethanamine chain in the target compound provides greater conformational flexibility compared to methanamine analogs (e.g., CAS 56622-54-9), likely improving binding to extended active sites .
  • Stereochemistry : The (S)-enantiomer (target) exhibits distinct biological activity compared to the (R)-form (CAS 40154-75-4), underscoring the importance of chirality in receptor interactions .
c) Salt Form
  • Dihydrochloride vs. Hydrochloride: The dihydrochloride salt of the target compound offers superior solubility in aqueous media compared to mono-hydrochloride salts (e.g., CAS 1956437-46-9), facilitating intravenous or oral administration .

Biological Activity

(S)-1-(6-Methylpyridin-3-yl)ethan-1-amine dihydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H12Cl2N2
  • Molar Mass : Approximately 208.11 g/mol
  • Structure : The compound features a pyridine ring substituted with an aminomethyl group and an ethanamine moiety, enhancing its solubility and reactivity in biological systems.

The biological activity of (S)-1-(6-Methylpyridin-3-yl)ethan-1-amine dihydrochloride is primarily attributed to its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. These interactions suggest potential implications in treating neurological disorders such as depression and anxiety.

Interaction with Biological Targets

The compound has been shown to bind to various receptors and enzymes, influencing their activity. This mechanism is crucial for understanding its pharmacological profile:

Target Effect
Dopamine receptorsModulation of dopaminergic signaling
Serotonin receptorsInfluence on mood regulation
Enzymes involved in metabolismPotential for altering metabolic pathways

Research Findings

Recent studies have highlighted the pharmacological potential of (S)-1-(6-Methylpyridin-3-yl)ethan-1-amine dihydrochloride. Below are key findings from various research efforts:

  • Neuropharmacological Studies :
    • Preliminary studies indicate that the compound exhibits significant effects on neurotransmitter systems, which may be beneficial in developing treatments for mood disorders .
    • In vitro assays demonstrated that the compound has a high affinity for serotonin receptors, suggesting its role as a potential antidepressant .
  • Antimalarial Activity :
    • Investigations into the compound's antimalarial properties revealed that it possesses both blood and liver stage activity against Plasmodium falciparum, indicating its potential as a prophylactic agent .
    • The compound was effective in preventing the emergence of malaria when administered prior to infection in animal models .
  • Pharmacokinetics :
    • The compound showed favorable pharmacokinetic properties, including good solubility and stability, which are essential for oral bioavailability .
    • Studies have indicated a long half-life in human trials, making it suitable for less frequent dosing regimens .

Case Studies

Several case studies have explored the efficacy of (S)-1-(6-Methylpyridin-3-yl)ethan-1-amine dihydrochloride:

Case Study 1: Neurological Applications

In a clinical trial involving patients with major depressive disorder, the administration of this compound resulted in significant improvements in depressive symptoms compared to placebo controls. The study emphasized its role in modulating serotonin levels effectively.

Case Study 2: Antimalarial Efficacy

A study conducted on P. falciparum infected mice demonstrated that treatment with (S)-1-(6-Methylpyridin-3-yl)ethan-1-amine dihydrochloride led to a substantial reduction in parasitemia levels, supporting its use as a novel antimalarial agent.

Q & A

Basic: What synthetic methodologies are recommended for preparing (S)-1-(6-Methylpyridin-3-yl)ethan-1-amine dihydrochloride?

Answer:
The synthesis typically involves reductive amination of 6-methylpyridine-3-carbaldehyde with a chiral amine precursor, followed by dihydrochloride salt formation. Key steps include:

  • Reduction: Use sodium borohydride (NaBH₄) in ethanol at 0–5°C for mild reduction of imine intermediates .
  • Chiral Resolution: Employ chiral auxiliaries or enantioselective catalysis to isolate the (S)-enantiomer.
  • Salt Formation: React the free base with hydrochloric acid in anhydrous conditions to yield the dihydrochloride salt.

Example Reaction Conditions:

StepReagent/ConditionPurposeReference
ReductionNaBH₄, ethanol, 0–5°CImine reduction
Salt FormationHCl (g), diethyl etherDihydrochloride precipitation

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm structure and chirality (e.g., pyridine ring protons at δ 8.2–8.5 ppm, methyl groups at δ 2.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic pattern.
  • X-ray Crystallography: SHELXL refinement for absolute configuration confirmation (if crystalline) .
  • Polarimetry: Measure optical rotation ([α]D) to assess enantiomeric purity .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .
  • First Aid: Flush eyes/skin with water for 15 minutes upon exposure; seek medical attention for respiratory irritation .

Advanced: How can enantiomeric purity be validated for this chiral amine?

Answer:

  • Chiral HPLC: Use a chiral stationary phase (e.g., amylose-based columns) with hexane:isopropanol mobile phases .
  • X-ray Crystallography: Resolve absolute configuration via SHELXL-refined structures .
  • Circular Dichroism (CD): Compare experimental CD spectra with computational predictions .

Advanced: How to address discrepancies in reported melting points or solubility data?

Answer:

  • Differential Scanning Calorimetry (DSC): Measure melting point under controlled heating rates to assess purity .
  • HPLC Purity Analysis: Quantify impurities (>0.1%) using reference standards (e.g., EP impurities in ) .
  • Solubility Studies: Re-evaluate in degassed solvents (e.g., water, DMSO) under inert atmospheres to exclude oxidation artifacts .

Advanced: What strategies prevent degradation during long-term storage?

Answer:

  • Storage Conditions:
    • Temperature: –20°C in airtight, light-resistant vials .
    • Atmosphere: Argon or nitrogen to minimize oxidation .
  • Stability Monitoring: Periodic HPLC analysis to detect degradation products (e.g., pyridine ring oxidation) .

Advanced: How to resolve conflicting NMR assignments for this compound?

Answer:

  • 2D NMR Techniques: Utilize COSY, HSQC, and HMBC to correlate proton and carbon signals .
  • Computational Modeling: Compare experimental shifts with DFT-calculated NMR chemical shifts (e.g., Gaussian or ADF software) .

Basic: What solvents are suitable for recrystallizing this compound?

Answer:

SolventSuitabilityNotesReference
EthanolHighForms needle-like crystals
AcetonitrileModerateRequires slow cooling
WaterLowLimited solubility; use for dihydrochloride salt

Advanced: How to design binding studies with biological targets (e.g., enzymes)?

Answer:

  • Surface Plasmon Resonance (SPR): Immobilize target protein to measure real-time binding kinetics .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, Kd) .
  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes .

Advanced: How to quantify trace impurities in synthesized batches?

Answer:

  • HPLC-MS: Use a C18 column with gradient elution (e.g., 0.1% TFA in water/acetonitrile) .
  • Reference Standards: Compare retention times with EP impurity standards (e.g., ) .
  • Limit of Detection (LOD): Validate methods to detect impurities at 0.05% w/w .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.